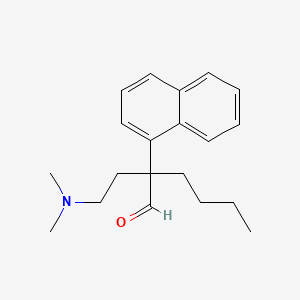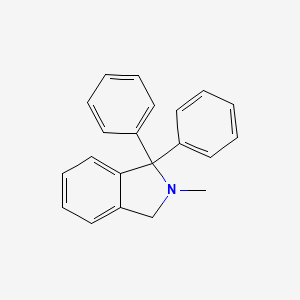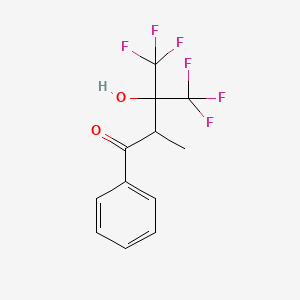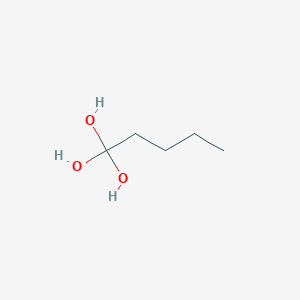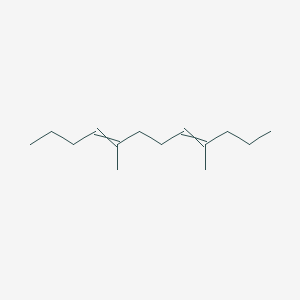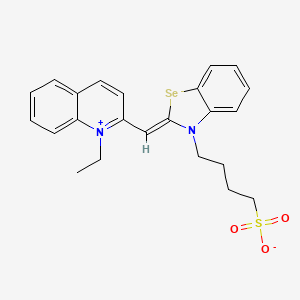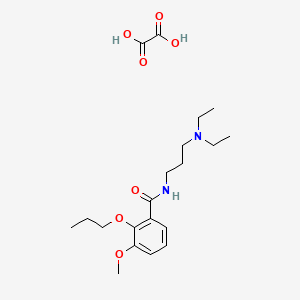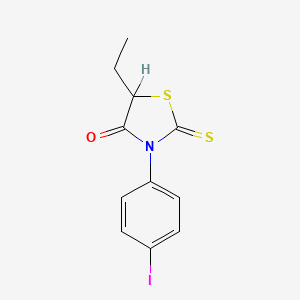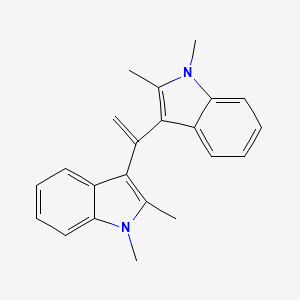
3,3'-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features two indole units connected via an ethene bridge, with methyl groups at the 1 and 2 positions of each indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) typically involves the reaction of 1,2-dimethylindole with ethene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where the indole units are linked through an ethene bridge. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or dimethylformamide (DMF).
Temperature: Elevated temperatures around 100-150°C.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is common to scale up the production process.
化学反応の分析
Types of Reactions
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Conversion to 3,3’-(Ethane-1,1-diyl)bis(1,2-dimethyl-1H-indole).
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The ethene bridge and methyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.
3,3’-(Ethene-1,1-diyl)bis(1H-indole): Lacks the methyl groups at the 1 and 2 positions.
3,3’-(Ethene-1,1-diyl)bis(2-methyl-1H-indole): Methyl group only at the 2 position.
Uniqueness
3,3’-(Ethene-1,1-diyl)bis(1,2-dimethyl-1H-indole) is unique due to the presence of both methyl groups at the 1 and 2 positions of each indole ring, which can influence its chemical reactivity and biological activity. The ethene bridge also contributes to its distinct properties compared to similar compounds with different bridging units.
特性
CAS番号 |
33022-89-8 |
|---|---|
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-[1-(1,2-dimethylindol-3-yl)ethenyl]-1,2-dimethylindole |
InChI |
InChI=1S/C22H22N2/c1-14(21-15(2)23(4)19-12-8-6-10-17(19)21)22-16(3)24(5)20-13-9-7-11-18(20)22/h6-13H,1H2,2-5H3 |
InChIキー |
NKZDERYBUWIWPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=C)C3=C(N(C4=CC=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
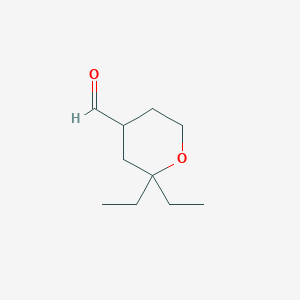
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

